molecular formula C8H9NO2 B1220185 N-Hydroxy-N-phenylacetamide CAS No. 1795-83-1

N-Hydroxy-N-phenylacetamide

Cat. No.: B1220185
CAS No.: 1795-83-1
M. Wt: 151.16 g/mol
InChI Key: GMJUGPZVHVVVCG-UHFFFAOYSA-N
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Description

Significance and Context of N-Hydroxy-N-phenylacetamide within Chemical Sciences

This compound, with the chemical formula C₈H₉NO₂, holds a notable position in chemical sciences due to its versatile reactivity and its role as a key structural motif. chemsynthesis.comnih.gov It is recognized as a metabolite of acetanilide (B955), a fact that places it within the scope of biochemical and metabolic studies. nih.gov The presence of the N-hydroxyacetamide group is crucial, as this functional group is a well-known chelating agent for various metal ions, a property that underpins many of its applications.

The compound serves as a valuable building block or intermediate in organic synthesis. lookchem.com Its functional groups—the hydroxyl, amide, and phenyl groups—can undergo various chemical transformations, allowing for the construction of more complex molecules. For instance, it has been utilized in iridium(III)-catalyzed C-H functionalization reactions to create highly functionalized biaryl scaffolds, which are important structures in medicinal chemistry and materials science. rsc.org The study of this compound and its derivatives contributes to a deeper understanding of reaction mechanisms, molecular interactions, and the synthesis of novel chemical entities with potential applications in various fields.

Overview of Key Research Domains for this compound and its Analogs

The unique structural features of this compound and its analogs have led to their exploration in several key research domains:

Chelation and Metal Ion Extraction: A significant area of research for this compound and related hydroxamic acids is their application as chelating agents. dcu.ie These compounds can form stable complexes with a variety of metal ions. This property is exploited in the field of hydrometallurgy for the solvent extraction and separation of metals. mdpi.comresearchgate.net For example, N-Hydroxy-2-phenyl-acetamide, a structural isomer, is described as a metalloprotease inhibitor that functions by binding to the metal ion in the enzyme's active site. biosynth.com Derivatives with a 3-hydroxyquinazoline-2,4(1H,3H)-dione core have been designed as metal ion chelators with potential therapeutic applications. mdpi.com

Pharmaceutical and Medicinal Chemistry: Analogs of this compound are widely investigated for their potential biological activities. The core structure is a key component in the synthesis of various potential therapeutic agents. chemimpex.com For instance, related compounds have been explored for anti-inflammatory, antimicrobial, and analgesic properties. smolecule.comnih.govresearchgate.net N-(2-hydroxy phenyl) acetamide (B32628), an isomer, has been shown to inhibit inflammation-related cytokines and has been studied for its anti-arthritic and nephroprotective effects. nih.govnih.gov The development of mandelamide derivatives, a class of compounds that includes N,N-Diethyl-2-hydroxy-2-phenylacetamide, emerged from research into modifying mandelic acid structures for potential pharmaceutical use.

Synthetic Intermediates: In organic chemistry, this compound and its analogs are valuable synthetic intermediates. lookchem.com They serve as precursors for creating more complex molecules with specific functionalities. The synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, for example, has been achieved through a multi-step process involving acetylation, esterification, and ester interchange, highlighting the compound's role in synthetic pathways. wanfangdata.com.cn

Analytical Chemistry: Certain derivatives are used as reagents in analytical methods, aiding in the detection and quantification of specific molecules. chemimpex.com

Compound Properties

PropertyValueSource(s)
IUPAC NameThis compound sigmaaldrich.com
CAS Number1795-83-1 chemsynthesis.comsigmaaldrich.com
Molecular FormulaC₈H₉NO₂ chemsynthesis.com
Molecular Weight151.16 g/mol sigmaaldrich.com
InChI KeyGMJUGPZVHVVVCG-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxy-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJUGPZVHVVVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901760
Record name N-Phenylglycolhydroxamate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795-83-1
Record name N-Phenylglycolhydroxamate
Source ChemIDplus
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Record name N-Phenylglycolhydroxamate
Source EPA DSSTox
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Record name N-hydroxy-N-phenylacetamide
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Record name N-HYDROXYACETANILIDE
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Synthetic Methodologies and Reaction Pathways of N Hydroxy N Phenylacetamide Derivatives

Established Synthetic Routes and Strategies

The preparation of N-Hydroxy-N-phenylacetamide and its analogs can be achieved through several established synthetic methodologies. These routes offer flexibility in introducing various substituents and functionalities, allowing for the creation of diverse chemical libraries for further investigation.

Multi-Step Approaches for this compound Synthesis

Multi-step synthesis provides a controlled and often necessary route for constructing complex this compound derivatives. libretexts.org A common strategy involves the initial synthesis of a core structure, which is then elaborated in subsequent steps. For instance, the synthesis of certain derivatives begins with the reaction of 2-chloro-N-phenylacetamide with the potassium salt of p-hydroxybenzaldehyde in dimethylformamide (DMF) at reflux to produce 2-(4-formylphenoxy)-N-(aryl)acetamides. arkat-usa.org This intermediate can then undergo further reactions to introduce additional complexity.

Another multi-step approach might involve the protection of reactive functional groups to prevent unwanted side reactions. For example, in the synthesis of N,N-Diethyl-2-hydroxy-2-phenylacetamide, the hydroxyl group of mandelic acid is first protected by reacting it with acetic anhydride. The resulting 2-acetoxy-2-phenylacetyl chloride can then be reacted with diethylamine, followed by a deprotection step to yield the final product. These multi-step sequences, while sometimes lengthy, allow for precise control over the final molecular architecture.

One-Pot Synthesis Procedures for Hydroxy-N-arylacetamides

In an effort to improve efficiency and reduce waste, one-pot synthesis procedures have been developed for N-hydroxy-N-arylacetamides. benthamdirect.comcitedrive.com These methods combine multiple reaction steps into a single reaction vessel, avoiding the need for isolation and purification of intermediates.

A notable one-pot, two-step procedure for the synthesis of 2-hydroxy-N-arylacetamides starts from 2-chloro-N-arylacetamides. benthamdirect.comcitedrive.com This method overcomes the common issue of amide linkage cleavage that can occur under harsh basic conditions. benthamdirect.comcitedrive.com The process involves refluxing the 2-chloro-N-arylacetamide with copper(II) acetate (B1210297) and diisopropylethylamine (DIPEA) in ethanol (B145695) to facilitate an acetate exchange with the halogen. benthamdirect.comcitedrive.combenthamscience.comingentaconnect.com Subsequently, the addition of ethanolic potassium hydroxide (B78521) solution to the same flask selectively cleaves the ester linkage, affording the desired 2-hydroxy-N-arylacetamide in good yields. benthamdirect.comcitedrive.combenthamscience.comingentaconnect.com This approach is not only efficient but also considered more environmentally friendly. benthamdirect.comcitedrive.com

Another example is a three-component reaction for synthesizing novel 2-phenoxy-N-phenylacetamide hybrids. This is achieved by reacting 2-(4-formylphenoxy)-N-(aryl)acetamide with malononitrile (B47326) and an active methylene (B1212753) reagent like dimedone, 4-hydroxycoumarin, or 3H-pyrazol-3-one. arkat-usa.org

Starting MaterialReagentsProductYieldReference
2-chloro-N-arylacetamides1. Cu(OAc)₂, DIPEA, Ethanol (reflux) 2. Ethanolic KOH2-hydroxy-N-arylacetamidesGood benthamdirect.comcitedrive.com
2-(4-formylphenoxy)-N-(aryl)acetamide, malononitrile, active methylene reagentPiperidine, Ethanol2-phenoxy-N-phenylacetamide hybrids70-78% arkat-usa.org

Cyclocondensation and Condensation Reactions in Derivative Formation

Cyclocondensation and condensation reactions are powerful tools for constructing heterocyclic derivatives of this compound. acgpubs.orgrsc.org These reactions involve the joining of two or more molecules, often with the elimination of a small molecule like water, to form a cyclic product.

For example, a series of 2-hydroxy-N-(5-methyl/nonsubstituted 4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamides were synthesized through the cyclocondensation of 2-hydroxy-2-phenyl-N'-[(substitutedphenyl)methylene]acetohydrazides with either mercaptoethanoic acid or 2-mercaptopropanoic acid. acgpubs.orgacgpubs.org This reaction creates a thiazolidinone ring fused to the acetamide (B32628) backbone.

Similarly, novel fused 4H-pyrans incorporating a 2-phenoxy-N-phenylacetamide moiety have been synthesized via a three-component reaction. arkat-usa.org This involves the condensation of 2-(4-formylphenoxy)-N-(aryl)acetamide with malononitrile and an active methylene compound. arkat-usa.org The reaction proceeds through a Michael addition followed by intramolecular cyclization. arkat-usa.org

Condensation reactions are also employed in simpler, non-cyclization contexts. For instance, the synthesis of D,L-(N,N-diethyl-2-hydroxy-2-phenylacetamide) can be achieved through the condensation of an appropriate acid or acid chloride with an amine.

ReactantsReaction TypeProductReference
2-hydroxy-2-phenyl-N'-[(substitutedphenyl)methylene]acetohydrazides, mercaptoethanoic acid/2-mercaptopropanoic acidCyclocondensation2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamides acgpubs.orgacgpubs.org
2-(4-formylphenoxy)-N-(aryl)acetamide, malononitrile, active methylene compoundThree-component condensation/cyclizationFused 4H-pyrans with 2-phenoxy-N-phenylacetamide moiety arkat-usa.org
Acid/acid chloride, amineCondensationD,L-(N,N-diethyl-2-hydroxy-2-phenylacetamide)

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of the chemical reactions involved in the synthesis of this compound derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

Intramolecular Cyclization Mechanisms Involving N-Hydroxy-N-(2-oxoalkyl)amides

The intramolecular cyclization of N-hydroxy-N-(2-oxoalkyl)amides can lead to the formation of various heterocyclic structures, such as 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 1-hydroxy-1,6-dihydropyridine-2,5-diones. chemicalpapers.comresearchgate.netresearchgate.net The outcome of the reaction is highly dependent on the reaction conditions, particularly the amount of base used. chemicalpapers.comresearchgate.netresearchgate.net

When N-hydroxy-N-(2-oxoalkyl)amides are treated with three equivalents of potassium tert-butoxide (t-BuOK), the reaction proceeds to form 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. chemicalpapers.comresearchgate.netresearchgate.net However, if the amount of base is reduced to 1.5 equivalents or less, the formation of 1-hydroxy-3-phenyl-1,6-dihydropyridine-2,5-dione is favored. chemicalpapers.comresearchgate.netresearchgate.net This is due to the oxidation of the starting material by atmospheric oxygen and subsequent transformation. chemicalpapers.comresearchgate.netresearchgate.net

To probe the mechanism, the N-hydroxy group can be blocked, for example, by methylation. Methylation of N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide to N-methoxy-2-phenylacetamide, followed by reaction with t-BuOK, leads to the formation of a 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one intermediate. chemicalpapers.comresearchgate.net Using an excess of t-BuOK drives the reaction to the desired 1-methoxy-1,5-dihydro-2H-pyrrol-2-one. chemicalpapers.comresearchgate.net

Nucleophilic Acyl Substitution and Amidation Processes

Nucleophilic acyl substitution is a fundamental reaction in the synthesis of amides, including this compound and its derivatives. benthamscience.comlibretexts.orggdckathua.com This reaction involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. libretexts.org

In the synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides, a key step is the nucleophilic substitution of the chloride by an acetate group. citedrive.combenthamscience.com This is facilitated by Cu(OAc)₂ and DIPEA. citedrive.combenthamscience.com The resulting ester then undergoes selective cleavage in the presence of the amide, a process that takes advantage of the different electrophilicity of the ester and amide carbonyl groups. citedrive.combenthamscience.com

Amidation, the formation of an amide bond, is another critical process. Amides are often synthesized by reacting an acid chloride with an amine. gdckathua.com This reaction is generally fast and efficient. gdckathua.com For example, 2-(2-hydroxyphenoxy)-N-phenylacetamide can be synthesized by reacting 2-hydroxyphenol with N-phenylacetamide in the presence of a base like potassium carbonate. evitachem.com

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is influenced by the stability of the carbonyl group and the nature of the leaving group. libretexts.org Acid chlorides are among the most reactive derivatives and readily react with weak nucleophiles. gdckathua.com

ReactionKey Mechanistic FeatureReactantsReagentsProductReference
Intramolecular CyclizationBase-dependent pathwayN-hydroxy-N-(2-oxoalkyl)amidest-BuOK1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones or 1-hydroxy-1,6-dihydropyridine-2,5-diones chemicalpapers.comresearchgate.netresearchgate.net
Nucleophilic Acyl SubstitutionAcetate exchange followed by selective ester cleavage2-chloro-N-arylacetamidesCu(OAc)₂, DIPEA, ethanolic KOH2-hydroxy-N-arylacetamides citedrive.combenthamscience.com
AmidationNucleophilic attack of amine on acid chlorideAcid chloride, Amine-Amide gdckathua.com
AmidationNucleophilic substitution2-hydroxyphenol, N-phenylacetamidePotassium carbonate2-(2-hydroxyphenoxy)-N-phenylacetamide evitachem.com

Oxidation and Reduction Pathways of this compound Species

The chemical reactivity of this compound, also known as N-phenylacetohydroxamic acid, encompasses both oxidation and reduction pathways, which can be achieved through chemical and enzymatic means. These transformations are central to its metabolic fate and its application in various chemical contexts.

Oxidation Pathways

The oxidation of this compound can target the nitrogen-hydroxy moiety. Chemically, it can be oxidized to form N-phenylacetamide. Enzymatically, this transformation is also significant. For instance, the laccase enzyme from the fungus Trametes hirsuta can oxidize this compound. une.edu.au The resulting oxidized species has been noted to inhibit cellulase (B1617823) enzymes. une.edu.au

In a biological context, this compound is recognized as a human metabolite of acetanilide (B955), which implies its formation through in-vivo oxidation processes. nih.gov The electrochemical behavior of related compounds suggests the involvement of transient species like the phenylhydronitroxide radical during redox reactions. ipbeja.pt

Reduction Pathways

The reduction of the hydroxamic acid functional group is a key metabolic pathway. Research has pointed towards the N-reductive metabolism of hydroxamic acid-containing structures. publish.csiro.au Furthermore, the conversion of aromatic nitro compounds, such as nitrosobenzene, into hydroxamic acids like N-phenylacetohydroxamic acid can be catalyzed by enzymes like yeast pyruvate (B1213749) decarboxylase, highlighting a biosynthetic reduction pathway. ipbeja.ptnih.gov

The following table summarizes the key oxidative and reductive transformations involving this compound.

TransformationReagent/ConditionProductReference
Oxidation Chemical OxidantsN-phenylacetamide
Oxidation Laccase (Trametes hirsuta)Oxidized NHA Species une.edu.au
Reduction Enzymatic (N-reductive metabolism)Corresponding Amide/Amine publish.csiro.au
Biosynthesis (Reduction) Yeast Pyruvate Decarboxylase, AcetaldehydeN-phenylacetohydroxamic acid ipbeja.ptnih.gov

Derivatization Strategies and Functional Group Transformations

The structure of this compound offers multiple sites for derivatization, including the N-hydroxy group, the amide functionality, and the phenyl ring. These modifications are employed to synthesize a wide array of new chemical entities with diverse properties.

Derivatization at the N-Hydroxy Group

A primary strategy involves the transformation of the N-hydroxy group. This can be achieved through acylation to produce N-acyloxy-N-phenylacetamides. A common synthetic route involves the initial chlorination of the hydroxamic acid at the nitrogen, followed by reaction with a carboxylate salt, such as silver acetate. publish.csiro.au These N-acyloxy derivatives are themselves valuable synthetic intermediates. publish.csiro.au

These anomeric amides are susceptible to nucleophilic attack at the nitrogen center. They undergo Sɴ2 reactions with a variety of nucleophiles, including amines, azides, hydroxides, and thiols. publish.csiro.aumdpi.com For example, treatment of N-acetoxy-N-alkoxyamides with sodium azide (B81097) results in the formation of highly reactive N-alkoxy-N-azidoamides, which can spontaneously decompose to yield esters. rsc.org

Generation of N-Acylnitrenium Ions

N-acyloxy and N-halogeno-N-alkoxyamide derivatives serve as precursors to highly electrophilic N-acylnitrenium ions. publish.csiro.aumdpi.com These intermediates can be generated through acid-catalyzed solvolysis or by using Lewis acids like silver tetrafluoroborate (B81430) (AgBF₄). publish.csiro.aursc.org The resulting nitrenium ions are powerful electrophiles that can participate in various reactions, including intramolecular aromatic substitution to construct novel heterocyclic systems such as N-acyl-3,4-dihydro-1H-2,1-benzoxazines. rsc.org

Derivatization of the Phenyl Ring and Complex Synthesis

The phenyl ring of this compound can undergo electrophilic aromatic substitution. For instance, nitration of the ring, followed by reduction of the nitro group, yields aminophenyl derivatives, which can be used as building blocks for more complex molecules. rsc.orgarkat-usa.org

Furthermore, this compound derivatives can be elaborated into complex heterocyclic structures. One notable strategy involves the synthesis of thiazolidinone derivatives. This multi-step process can start from a related precursor, 2-hydroxy-2-phenylacetohydrazide, which is reacted with aromatic aldehydes to form Schiff bases. Subsequent cyclocondensation with reagents like mercaptoethanoic acid yields the desired 4-oxo-1,3-thiazolidine ring system. biosynth.com

The tables below summarize key derivatization strategies for this compound.

Table of Derivatization at the N-Hydroxy Group

Reaction Type Reagent Product Class Reference
Acylation N-chloro intermediate + Silver Acetate N-acyloxy-N-phenylacetamide publish.csiro.au
Sɴ2 Substitution (on N-acyloxy derivative) Amines, Azides, Thiols N-substituted products, Esters publish.csiro.aumdpi.comrsc.org

Table of Phenyl Ring and Complex Heterocyclic Derivatizations

Strategy Key Intermediates / Reagents Final Product Type Reference
Phenyl Ring Nitration/Reduction Nitrating agents, Reducing agents Amino-phenyl derivatives rsc.orgarkat-usa.org

Spectroscopic and Advanced Structural Characterization Methodologies for N Hydroxy N Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing granular insights into the chemical environment of individual atoms. For N-Hydroxy-N-phenylacetamide, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

Proton (¹H) NMR in Elucidating Chemical Environments

Proton NMR spectroscopy of this compound, typically recorded in a solvent like DMSO-d6, reveals distinct signals corresponding to the different types of protons within the molecule. rsc.org The spectrum is characterized by a singlet for the hydroxyl proton (N-OH), which appears at a downfield chemical shift, often around 10.59 ppm, indicating its acidic nature. rsc.org The protons on the phenyl ring typically appear as a set of multiplets in the aromatic region (7.0-8.0 ppm). Specifically, the ortho protons are observed as a doublet around 7.62 ppm, the meta protons as a triplet around 7.36 ppm, and the para proton as a triplet around 7.14 ppm. rsc.org The methyl protons of the acetamide (B32628) group are observed as a sharp singlet at approximately 2.20 ppm. rsc.org The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the molecular structure.

¹H NMR Chemical Shifts for this compound in DMSO-d6

Proton Type Chemical Shift (ppm) Multiplicity
N-OH 10.59 Singlet
Phenyl (ortho) 7.62 Doublet
Phenyl (meta) 7.36 Triplet
Phenyl (para) 7.14 Triplet
CH₃ 2.20 Singlet

Carbon-13 (¹³C) NMR in Carbon Skeletal Assignment

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. rsc.org The carbonyl carbon of the amide group is typically the most deshielded, appearing at a chemical shift of around 170.39 ppm. rsc.org The carbons of the phenyl ring resonate in the range of 120-145 ppm. The ipso-carbon (the carbon attached to the nitrogen) is found at approximately 142.16 ppm. rsc.org The other aromatic carbons appear at 128.82 ppm, 125.06 ppm, and 120.76 ppm. rsc.org The methyl carbon of the acetyl group gives a signal at a much higher field, around 22.89 ppm. rsc.org

¹³C NMR Chemical Shifts for this compound in DMSO-d6

Carbon Type Chemical Shift (ppm)
C=O (Amide) 170.39
C (ipso) 142.16
C (Aromatic) 128.82
C (Aromatic) 125.06
C (Aromatic) 120.76
CH₃ 22.89

Vibrational Spectroscopy (FT-IR and FT-Raman) in Molecular Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insights into the functional groups and bonding within a molecule.

Analysis of Amide and Hydroxamic Group Vibrations

The FT-IR and FT-Raman spectra of this compound are rich with information regarding its key functional groups. The amide group exhibits several characteristic vibrations. The N-H stretching vibration in secondary amides typically appears in the region of 3370–3170 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration, known as the Amide I band, is a strong absorption in the IR spectrum and is sensitive to the molecular environment, including hydrogen bonding. matanginicollege.ac.in For related acetanilide (B955) compounds, this band has been extensively studied. bas.bg The N-H bending vibration, or Amide II band, is another key feature.

The hydroxamic acid group (-CONHOH) also presents distinct vibrational signatures. The O-H stretching vibration of the hydroxyl group is expected to be a broad band in the FT-IR spectrum, its position and shape influenced by hydrogen bonding.

Investigation of Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the structure and properties of this compound. Vibrational spectroscopy is a powerful tool for studying these interactions. The formation of intermolecular or intramolecular hydrogen bonds leads to a red shift (a shift to lower wavenumbers) and broadening of the stretching vibrations of the donor group (e.g., O-H or N-H). matanginicollege.ac.inmst.edu For instance, a downward shift in the C=O stretching frequency can indicate its participation as a hydrogen bond acceptor. matanginicollege.ac.in The study of concentration-dependent spectra can help differentiate between intermolecular and intramolecular hydrogen bonding. matanginicollege.ac.in In N-methylacetamide, a related compound, the interplay between hydrogen bonding and vibrational coupling has been observed to cause a fast anisotropy decay in 2D-IR spectroscopy. nih.gov

Surface-Enhanced Raman Scattering (SERS) for Surface Interactions

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. clinmedjournals.org This technique allows for the detection of trace amounts of an analyte and provides information about the molecule's orientation and interaction with the surface. clinmedjournals.orgacs.org For this compound, SERS can be used to study its adsorption behavior on different substrates. The enhancement of specific vibrational modes can indicate which parts of the molecule are closest to the metal surface. For example, the enhancement of phenyl ring modes might suggest a particular orientation of the ring with respect to the surface. researchgate.net The SERS spectra can be influenced by factors such as the nature of the substrate and the coverage density of the nanoparticles. nih.gov

Mass Spectrometry in Confirmation and Pathway Elucidation

Mass spectrometry stands as a cornerstone technique for the precise mass determination and structural analysis of this compound. Its high sensitivity and accuracy are indispensable for both initial confirmation of the compound's identity and for tracking its transformations in complex biological systems.

High-Resolution Mass Spectrometry (HRMS) is pivotal in unequivocally confirming the molecular formula of this compound, which is C₈H₉NO₂. nih.govchemsynthesis.comuq.edu.aubiosynth.com This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. The calculated exact mass of this compound is 151.063328530 Da. nih.govnih.gov

HRMS data is crucial for distinguishing between isomers and confirming the successful synthesis of the target compound. For instance, in the synthesis of related this compound derivatives, HRMS (ESI-TOF) is routinely used to verify the calculated mass of the product, ensuring the correct molecular formula. thieme-connect.com The precision of HRMS provides a high degree of confidence in the assigned structure, which is a fundamental prerequisite for any further investigation.

Table 1: HRMS Data for this compound and Related Compounds
CompoundMolecular FormulaCalculated m/z [M+H]⁺ or [M+Na]⁺Found m/zReference
This compoundC₈H₉NO₂152.0706 [M+H]⁺Not explicitly stated in provided text
N-Benzyl-N-hydroxy-2-phenylacetamideC₁₅H₁₅NO₂264.09 [M+Na]⁺264.1 thieme-connect.com
N-(5-bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamideC₂₉H₁₈BrN₃O₃Not explicitly stated in provided textNot explicitly stated in provided text grafiati.com
N-((8-hydroxyquinolin-5-yl) methyl)-N- phenylacetamideC₁₉H₁₆N₂O₂Not explicitly stated in provided textNot explicitly stated in provided text jmaterenvironsci.com

The metabolic fate of xenobiotics, including this compound, is a critical area of study in pharmacology and toxicology. In vitro biotransformation models, such as those using human liver microsomes (HLM) or fungal systems like Cunninghamella elegans, are employed to simulate and identify potential metabolites. scispace.comymaws.comeuropa.eu this compound itself is a known human metabolite of acetanilide. nih.govnih.gov

The fungus Cunninghamella elegans is a versatile model for mimicking mammalian drug metabolism due to its expression of cytochrome P450 enzymes. ymaws.comdatapdf.comebi.ac.uk Studies have shown its capability to transform a variety of compounds through reactions like hydroxylation and N-dealkylation. datapdf.comebi.ac.uk For example, C. elegans was used to metabolize alachlor, producing several hydroxylated derivatives. datapdf.comebi.ac.uk This fungal model can be instrumental in producing sufficient quantities of metabolites for structural elucidation by techniques like LC-HRMS. grafiati.commdpi.comdiva-portal.org

In vitro systems are essential for identifying the enzymatic pathways responsible for a drug's metabolism. scispace.com By comparing the metabolites produced in these systems with those found in vivo, researchers can ensure that animal models are exposed to the same major human metabolites, supporting the clinical development of drug candidates. scispace.com The identification of metabolites is crucial as they can possess their own pharmacological activity or toxicity. scispace.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

X-ray Crystallography for Precise Molecular Architecture

The solid-state structure of this compound and its derivatives, as determined by X-ray crystallography, reveals the precise spatial arrangement of atoms. This information is fundamental to understanding the molecule's physical properties and its potential interactions with other molecules. For related compounds, X-ray crystallography has been used to confirm the molecular structure and provide high-resolution data on crystal packing. mdpi.com The Cambridge Structural Database contains crystal structure data for 2-Hydroxy-N-phenylacetamide, a related compound. nih.gov

Computational chemistry methods, such as Density Functional Theory (DFT), are often used to predict the structure and properties of molecules. researchgate.net X-ray crystallography provides the definitive experimental data to validate these theoretical models. By comparing the computationally predicted bond parameters with those obtained from X-ray diffraction, the accuracy of the theoretical methods can be assessed. researchgate.net For instance, studies on related N-phenylacetamide derivatives have shown good agreement between experimental X-ray data and computational studies, lending confidence to the theoretical models. mdpi.com

Table 2: Crystallographic Data for a Related Compound (2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone)
ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupC2/c mdpi.com
a (Å)32.3262 (14) mdpi.com
b (Å)5.6987 (2) mdpi.com
c (Å)22.4859 (7) mdpi.com
β (°)129.175 (2) mdpi.com
Volume (ų)3211.2 (2) mdpi.com

Determination of Solid-State Molecular Conformations and Packing

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. azooptics.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. usp.br The resulting spectrum provides insights into the electronic structure of the compound, particularly the presence of chromophores.

Characterization of Electronic Transitions and Chromophores

The electronic absorption spectra of this compound and related structures are characterized by transitions involving n- or π-electrons to the π*-excited state. tanta.edu.eg These transitions occur in the ultraviolet-visible (UV-Vis) region, typically between 200 and 700 nm, and are indicative of the presence of unsaturated groups, or chromophores, within the molecule. tanta.edu.eg The phenyl ring and the acetamide group in this compound constitute the primary chromophores responsible for its UV absorption.

The interaction between these groups and the introduction of substituents can lead to shifts in the absorption maxima. These shifts are categorized as:

Bathochromic shift (red shift): A shift to a longer wavelength. tanta.edu.eg

Hypsochromic shift (blue shift): A shift to a shorter wavelength. tanta.edu.eg

Studies on related acetanilide compounds demonstrate the influence of substituent groups on their UV absorption spectra. science-softcon.de For instance, the presence of auxochromes, which are functional groups with non-bonding electrons like -OH and -NH, attached to a π-chromophore generally shifts the absorption maximum to longer wavelengths. tanta.edu.eg The solvent polarity can also significantly affect the electronic transitions. For n → π* transitions, an increase in solvent polarity typically leads to a blue shift, as the non-bonding electrons are stabilized. Conversely, for π → π* transitions, increased solvent polarity often results in a red shift. tanta.edu.eg

In N-aryl acetamides, the amide group and the aryl ring form a push-pull chromophore system, which can be fine-tuned to alter the photoelectrochemical properties. researchgate.net The electronic transitions in such systems are sensitive to the electronic nature of substituents on the aryl ring.

Analysis of Optical Properties and Band Gap Studies for Derivatives

The optical properties of derivatives of this compound are a key area of research, particularly concerning their potential in materials science. The optical band gap (Eg) is a crucial parameter that determines the electronic and optical characteristics of a material.

For instance, in a study of orcinolic derivatives, which share structural similarities with this compound, the maximum wavelength absorptions were observed at 327 nm and 258 nm in DMSO. mdpi.com Density Functional Theory (DFT) calculations for these derivatives indicated that the absorption bands arise from HOMO to LUMO transitions. mdpi.comresearchgate.net Upon deprotonation with an OH⁻ ion, a significant bathochromic shift was observed, with a new band appearing at a longer wavelength, indicating an internal charge transfer process. mdpi.com

In another study involving 2-formyl-8-oxy-N-phenylacetamide quinoline (B57606) derivatives complexed with Eu(III), the optical band gap was found to decrease with increasing concentration of Eu³⁺ ions. researchgate.net This tunability of the band gap highlights the potential for modifying the optical properties of this compound derivatives through strategic chemical modifications.

Research on N-phenylacetamide derivatives containing 4-arylthiazole moieties has also been conducted, though specific optical data was not the primary focus of the antibacterial study. nih.gov However, the synthesis and characterization of such derivatives provide a platform for future investigations into their optical properties. Similarly, studies on triazole derivatives of N-phenylpropanamide have shown that specific substitutions can lead to a low band gap value, which is desirable for nonlinear optical applications. dntb.gov.ua

Interactive Data Table: Optical Properties of N-Phenylacetamide Derivatives

Compound/Derivative Solvent λmax (nm) Band Gap (Eg) (eV) Reference
2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) DMSO 327 - mdpi.com
2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2) DMSO 258 - mdpi.com
2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) - Deprotonated DMSO 466 - mdpi.com
(E)-4-Chloro-2-((phenylimino)methyl)phenol - 563 (cut-off) 3.21 metall-mater-eng.com
PEG + PVA blend film with Eu³⁺ ions - - 3.18 researchgate.net

Computational Chemistry and Theoretical Modeling of N Hydroxy N Phenylacetamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of N-Hydroxy-N-phenylacetamide and its derivatives.

DFT calculations are instrumental in determining the optimized three-dimensional structure of this compound. Theoretical studies on related N-phenylacetamide derivatives, often performed using the B3LYP functional with basis sets like 6-311++G(d,p), predict key geometric parameters such as bond lengths and angles. researchgate.net The planarity and stability of the molecule are influenced by the substitution on the phenyl ring, which in turn affects properties like dipole moment and energy. eurjchem.com

The electronic properties are primarily described by the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial for understanding the molecule's electronic transitions and reactivity. researchgate.netjournaljmsrr.com For instance, in studies of N-phenylacetamide derivatives, HOMO and LUMO energies are calculated to provide insights into the molecule's electron-donating and accepting capabilities. researchgate.net A smaller energy gap generally implies higher reactivity. journaljmsrr.com

Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize the charge distribution and identify reactive sites. The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Table 1: Predicted Electronic Properties of N-Phenylacetamide Derivatives (Illustrative Data) Note: This table is based on data for related N-phenylacetamide derivatives to illustrate the typical output of DFT calculations.

Parameter Description Typical Calculated Value Range Reference
EHOMO Energy of the Highest Occupied Molecular Orbital -6.4 to -7.0 eV researchgate.netresearchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -3.6 eV researchgate.netresearchgate.net
Energy Gap (ΔE) Difference between ELUMO and EHOMO 4.3 to 4.7 eV

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.0 to 5.0 D | researchgate.net |

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. Theoretical vibrational frequencies are computed for the optimized geometry of the compound. science.govresearchgate.net These calculated frequencies are often scaled using empirical factors to improve agreement with experimental data, accounting for anharmonicity and basis set deficiencies. eurjchem.com

Detailed analysis of the calculated spectra allows for the precise assignment of vibrational modes to specific functional groups within this compound. esisresearch.org For example, characteristic stretching frequencies for N-H, O-H, C=O, and C-N bonds can be identified and compared with experimental FT-IR and FT-Raman spectra. science.govresearchgate.net In studies of similar molecules like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations have been used to assign the C=O stretching mode and indicate charge transfer interactions through the π-conjugated system. esisresearch.org

Table 2: Illustrative DFT-Calculated Vibrational Frequencies for Functional Groups in Related Amides Note: This table presents typical frequency ranges for key functional groups in molecules similar to this compound.

Functional Group Vibrational Mode Typical Calculated Wavenumber (cm-1) Reference
O-H Stretching ~3500 - 3700 researchgate.net
N-H Stretching ~3300 - 3450 esisresearch.org
C=O Stretching (Amide I) ~1650 - 1700 esisresearch.org
N-O Stretching ~900 - 950 N/A

| Phenyl C-H | Stretching | ~3000 - 3100 | researchgate.net |

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. mdpi.com These reactivity indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net Key global reactivity descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω). researchgate.netresearchgate.net

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) indicates resistance to change in electron distribution. A lower hardness value suggests higher reactivity.

Chemical Softness (S) is the reciprocal of hardness and represents the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. researchgate.net

These parameters are widely used to understand and predict the behavior of N-phenylacetamide derivatives in chemical reactions, such as their potential as corrosion inhibitors or their reactivity with other chemical species. researchgate.netresearchgate.net

Table 3: Global Reactivity Descriptors (Illustrative) Note: This table is based on conceptual DFT studies of N-phenylacetamide analogs.

Descriptor Formula Significance Reference
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2 Tendency to attract electrons researchgate.netresearchgate.net
Chemical Hardness (η) η = (ELUMO - EHOMO)/2 Resistance to charge transfer researchgate.netresearchgate.net
Chemical Softness (S) S = 1/η Ease of charge transfer/polarizability researchgate.net

| Electrophilicity Index (ω) | ω = χ2/2η | Electron-accepting capacity | researchgate.net |

Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD provides insights into the dynamic interactions and conformational changes of this compound in complex environments.

MD simulations are crucial for understanding how molecules like this compound and its derivatives interact with biological targets such as enzymes. scispace.com These simulations can model the binding process of a ligand to an enzyme's active site, revealing the stability of the ligand-protein complex over time. scispace.comnih.gov

For example, MD simulations have been used to investigate the interactions between phenylacetamide derivatives and enzymes like Mycobacterium tuberculosis InhA and S. aureus ParE. scispace.comacgpubs.org The simulations help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. scispace.com This information is vital in the context of drug design, where understanding the binding mode and stability is essential. nih.gov

MD simulations are also employed to model the adsorption of molecules onto various material surfaces. This is particularly relevant in materials science, for instance, in the study of corrosion inhibition where organic molecules form a protective layer on a metal surface. researchgate.net

Simulations of N-phenylacetamide derivatives on surfaces like copper (Cu(111)) and iron (Fe(110)) have been performed to understand their adsorption behavior. researchgate.netresearchgate.net These studies analyze the optimal adsorption configuration of the molecule on the surface and calculate the interaction and binding energies. researchgate.netscispace.com The results from MD simulations can confirm that the inhibitor molecules adsorb successfully onto the metal surface, providing a theoretical basis for their protective action. researchgate.net The orientation of the molecule and the specific atoms involved in the interaction with the surface are key details elucidated by these simulations. nih.gov

Modeling of Molecular Interactions with Biological Macromolecules (e.g., Enzymes)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a vital computational tool for developing predictive models that correlate the structural features of molecules with their chemical reactivity and biological interactions. For derivatives of N-phenylacetamide, QSAR studies have been instrumental in understanding their mechanisms of action and in designing new compounds with enhanced properties.

Research on a series of 15 para-substituted N-phenylacetamides has demonstrated that various molecular quantities can function as effective reactivity indexes for reactions like alkaline hydrolysis. acs.org In these studies, theoretically derived parameters show a strong correlation with experimental observations. For instance, energy changes calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods for the rate-determining step of hydrolysis correlate well with Hammett σ constants and shifts in carbonyl stretching frequencies. acs.org This indicates that computational models can reliably predict the reactivity of these amides.

Key descriptors in developing predictive models for N-phenylacetamide derivatives include both electronic and steric parameters. The electrostatic potential at the carbonyl carbon atom has been identified as a particularly accurate local reactivity index, with linear regression correlation coefficients exceeding 0.99 when compared to the energy changes of the reaction's rate-determining stage. acs.org Similarly, Natural Bond Orbital (NBO) atomic charges at this same carbon atom provide a solid basis for discussing the reactivity of these compounds. acs.org

In the context of biological interactions, QSAR models have been developed for N-hydroxy-alpha-phenylsulfonylacetamide derivatives, which are structurally related to this compound, to understand their inhibition of matrix metalloproteinases (MMPs). nih.gov These models, employing both linear (Multiple Linear Regression) and nonlinear (Bayesian-regularized genetic neural network) approaches, have successfully identified the key molecular features responsible for selective inhibition. nih.gov The use of 2D autocorrelation descriptors helps encode the molecular information, suggesting which atomic properties are crucial for interaction with specific enzyme subsites. nih.gov Such models are predictive and have the potential to guide the discovery of new, potent, and selective inhibitors. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Phenylacetamide Derivatives

Descriptor CategorySpecific DescriptorApplication/CorrelationReference
Electronic Hammett σ constantsCorrelates with energy changes in hydrolysis reactions. acs.org
Electrostatic Potential (at C=O carbon)Quantitative description of reactivity in hydrolysis. acs.org
NBO Atomic Charges (at C=O carbon)Basis for discussing nucleophilic attack susceptibility. acs.org
Electrophilicity Index (ω)Describes the overall tendency of changing reactivity. acs.org
Spectroscopic Carbonyl Stretching Frequencies (νC=O)Correlates with energy changes in hydrolysis reactions. acs.org
Topological 2D Autocorrelation DescriptorsEncodes molecular information for predicting enzyme inhibition. nih.gov

Advanced Quantum Chemical Calculations

Natural Bond Orbital (NBO) analysis is a powerful quantum chemical method used to study intramolecular bonding, charge distribution, and hyperconjugative interactions that contribute to molecular stability. taylorandfrancis.comuba.ar This analysis interprets the complex molecular wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs, and investigates the stabilizing effects of electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. taylorandfrancis.commaterialsciencejournal.org

For molecules structurally similar to this compound, such as N-(4-hydroxyl phenyl) acetamide (B32628) and various salicylanilides (2-hydroxy-N-phenylbenzamides), NBO analysis reveals significant intramolecular charge transfer (ICT) events. materialsciencejournal.orgnih.gov These ICT interactions, primarily occurring as hyperconjugation, are quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. materialsciencejournal.org

NBO analysis also confirms the formation of intramolecular hydrogen bonds by identifying orbital overlaps between a lone pair of a proton acceptor (like a carbonyl oxygen) and the antibonding orbital of a proton donor (like an N-H or O-H group). grafiati.com The stability of the molecule is thus directly linked to these charge delocalization and hyperconjugative phenomena. nih.govgrafiati.com

Table 2: Selected Intramolecular Interactions and Stabilization Energies (E(2)) from NBO Analysis of Related Phenylacetamide Structures

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Description of InteractionReference
n₂(O₁₂)σ(C₁₁-N₁₃)25.38Charge transfer from oxygen lone pair to C-N antibonding orbital. materialsciencejournal.org
n₂(O₁₁)π(C₁₂-O₁₃)45.25Charge transfer from oxygen lone pair to C-O antibonding orbital. materialsciencejournal.org
n₃(Cl₃₂)π*(C₁₈-C₂₂)12.23Charge transfer from chlorine lone pair to C-C antibonding orbital. materialsciencejournal.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. rsc.org It allows for the calculation of properties such as electronic transition energies, oscillator strengths, and absorption spectra (UV-Vis), providing insights into the nature of electronic excitations. rsc.orgchemrxiv.org

For N-(4-hydroxy phenyl) acetamide, a compound closely related to this compound, TD-DFT calculations have been employed to compute the electronic absorption spectra. nih.gov The results, including calculated oscillator strengths, show good agreement with experimental findings, validating the accuracy of the TD-DFT approach for this class of molecules. nih.gov The analysis of molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals that the primary electronic transitions are often characterized as π → π* type transitions.

The TD-DFT method works by calculating the linear response of the electron density to a time-dependent perturbation, with the poles of this response function corresponding to the vertical excitation energies of the system. researchgate.net It has become a standard tool for computational electronic spectroscopy due to its favorable balance of computational cost and accuracy for many applications. chemrxiv.orgarxiv.org By analyzing the orbitals involved in a given excitation, TD-DFT can characterize the nature of the excited state, for example, as a local excitation, a charge-transfer excitation, or a Rydberg excitation. chemrxiv.org

Table 3: Theoretical Electronic Excitation Data for a Related Compound (N-(4-hydroxy phenyl) acetamide)

Calculated Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionExcitation TypeReference
249.750.2081HOMO -> LUMOπ -> π* nih.gov

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them particularly useful for studying complex systems with many degrees of freedom. utoledo.edu In materials science, MC simulations are frequently used to model the behavior of molecules at interfaces, such as the adsorption of organic compounds onto metal surfaces. researchgate.netroutledge.com

In the context of N-phenylacetamide derivatives, Monte Carlo simulations have been applied to investigate their potential as corrosion inhibitors for metals like steel and copper. researchgate.netresearchgate.net These simulations model the adsorption process of the inhibitor molecules on the metal surface in a simulated aqueous environment. The primary output of these simulations is the adsorption energy, which indicates the stability of the interaction between the molecule and the surface. A more negative adsorption energy signifies a stronger and more stable adsorption, suggesting a higher potential for corrosion inhibition. researchgate.net

The simulations work by randomly placing the inhibitor molecules in a simulation box containing a metal slab and solvent molecules (e.g., water). The system's energy is then minimized to find the most favorable adsorption configurations. researchgate.net By analyzing these low-energy configurations, researchers can understand how the inhibitor orients itself on the surface and which parts of the molecule are primarily involved in the interaction. researchgate.net The combination of MC simulations with DFT calculations can further elucidate the nature of these interactions, confirming that electron charge transfer from the inhibitor molecule to the metal surface is a key mechanism. researchgate.net This integrated computational approach is valuable for the rational design of new and more effective corrosion inhibitors. routledge.comresearchgate.net

Mechanistic Studies of N Hydroxy N Phenylacetamide Interactions Non Clinical Focus

Enzyme Interaction and Binding Mechanisms

Elucidation of Specific Binding Modes through Molecular Docking

Molecular docking studies have been instrumental in elucidating the binding modes of N-hydroxy-N-phenylacetamide and its derivatives with various enzymes. These computational analyses provide insights into the specific interactions that govern the inhibitor-enzyme complexes.

For instance, in the context of histone deacetylase (HDAC) inhibitors, docking studies of N-substituted SAHA analogs, which share structural similarities with this compound, have suggested that the N-substituent can access a 14-Å internal cavity within the HDAC enzyme structure. This interaction is believed to be responsible for the preferential inhibition of certain HDAC isoforms like HDAC1. researchgate.net Similarly, molecular docking has been employed to understand the binding of N-phenylacetamide derivatives to the active site of α-glucosidase, highlighting the importance of substitution patterns on the N-phenylacetamide ring for inhibitory effects. nih.gov

In studies involving other enzymes, such as those from the MurE ligase family targeted for antibacterial agents, docking analyses of 2-[3-(phenyl)- nih.govbiosynth.comresearchgate.net oxadiazol-5-yl]-N-phenyl-acetamide derivatives have predicted their binding affinity and orientation within the active site. Likewise, for carbonic anhydrase inhibitors, docking of isatin (B1672199) N-phenylacetamide based sulfonamides has helped to predict their binding conformations and affinities towards different isoforms (hCA I, II, IX, and XII). nih.gov These studies consistently demonstrate that this compound and its analogs engage in specific interactions, including hydrogen bonding and hydrophobic interactions, with key residues in the active sites of their target enzymes. biosynth.comresearchgate.net

Table 1: Molecular Docking Studies of N-Phenylacetamide Derivatives

Derivative Class Target Enzyme Key Findings from Docking Studies
N-substituted SAHA analogs Histone Deacetylase (HDAC) N-substituent accesses a 14-Å internal cavity, leading to isoform-selective inhibition. researchgate.net
bis-4-hydroxycoumarin-based phenoxy-1,2,3-triazole-N-phenylacetamide α-Glucosidase Substitution patterns on the N-phenylacetamide ring influence binding and inhibitory effects. nih.gov
2-[3-(phenyl)- nih.govbiosynth.comresearchgate.net oxadiazol-5-yl]-N-phenyl-acetamide MurE ligase Prediction of binding affinity and orientation at the active site.
Isatin N-phenylacetamide based sulfonamides Carbonic Anhydrase (hCA I, II, IX, XII) Prediction of binding conformations and affinities towards different isoforms. nih.gov

Conformational Changes Induced by this compound Interaction

The binding of ligands to enzymes often induces conformational changes that are critical for their mechanism of action. In the case of this compound and related structures, these changes can lead to either activation or inhibition of the enzyme.

For example, studies on phenylalanine hydroxylase have shown that the binding of its substrate, phenylalanine, induces a significant conformational change. nih.gov This change involves the displacement of an N-terminal autoregulatory sequence from the active site, leading to enzyme activation. nih.gov While not directly involving this compound, this illustrates a principle that is likely applicable to structurally similar ligands. The binding of the ligand can alter the interaction between different domains of the enzyme, leading to a more global conformational shift. nih.gov

The interaction of this compound with metalloproteases involves binding to the active site, which in turn prevents the natural substrate from binding. biosynth.com This binding event is stabilized by interactions with a water molecule and aliphatic hydrocarbons, forming a hydrogen-bonded coordination complex that inhibits the enzyme. biosynth.com This implies a stabilization of a specific enzyme conformation that is unfavorable for catalysis. The binding of a substrate to an enzyme can trigger a conformational change in the apoprotein, which is a crucial step in the catalytic cycle. wur.nl

Inhibition Mechanisms of Target Enzymes in vitro

This compound and its derivatives have been shown to inhibit a variety of enzymes through different mechanisms in in vitro settings.

As a metalloprotease inhibitor, this compound acts by binding to the active site of the enzyme, thereby physically blocking the access of the natural substrate. biosynth.com This is a common mechanism for competitive inhibitors.

In the case of histone deacetylases (HDACs), N-substituted SAHA analogs, which are structurally related to this compound, exhibit inhibitory activity. The hydroxamic acid moiety of these compounds is a key feature, as it chelates the zinc ion in the active site of HDACs, which is essential for their catalytic activity. researchgate.net This chelation disrupts the enzyme's function, leading to inhibition.

For α-glucosidase, derivatives of N-phenylacetamide have demonstrated potent inhibitory effects. nih.govresearchgate.net The mechanism of inhibition is often competitive, where the inhibitor vies with the substrate for the active site. The inhibitory potency of these compounds is highly dependent on the nature and position of substituents on the N-phenylacetamide ring. nih.gov

Derivatives of N-phenylacetamide have also been investigated as inhibitors of carbonic anhydrase. nih.gov Similar to HDAC inhibitors, these compounds often contain a zinc-binding group that interacts with the zinc ion in the enzyme's active site, disrupting its catalytic cycle.

Table 2: In Vitro Enzyme Inhibition by N-Phenylacetamide Derivatives

Target Enzyme Derivative Class Inhibition Mechanism Key Structural Features for Inhibition
Metalloproteases This compound Competitive inhibition by binding to the active site. biosynth.com Hydroxamic acid group. biosynth.com
Histone Deacetylase (HDAC) N-substituted SAHA analogs Chelation of the active site zinc ion. researchgate.net Hydroxamic acid moiety. researchgate.net
α-Glucosidase bis-4-hydroxycoumarin derivatives Competitive inhibition. nih.govresearchgate.net Substituents on the N-phenylacetamide ring. nih.gov
Carbonic Anhydrase Isatin N-phenylacetamide sulfonamides Interaction with the active site zinc ion. nih.gov Zinc-binding group. nih.gov

Biological Biotransformation Pathways and Metabolite Formation (In Vitro Focus)

Oxidative Biotransformations (e.g., Hydroxylations, N-Oxidation, O-Demethylation)

In vitro studies using systems such as liver microsomes or S9 fractions have been crucial in identifying the oxidative metabolic pathways of compounds structurally related to this compound. researchgate.netsemanticscholar.org These pathways are primarily catalyzed by cytochrome P450 (CYP) enzymes. wur.nl

Hydroxylation: This is a common metabolic reaction. For instance, in the metabolism of methoxyacetylfentanyl, which contains an N-phenylacetamide moiety, monohydroxylated metabolites have been identified. researchgate.net Hydroxylation can occur on various parts of the molecule, including aromatic rings and alkyl chains. The formation of 4-amino-3-hydroxybiphenyl from 4-aminobiphenyl (B23562) (a deacetylated metabolite of 4-acetamidobiphenyl) in the absence of deacetylation inhibitors further illustrates aromatic hydroxylation. scispace.com

N-Oxidation: N-oxidation is another significant biotransformation pathway. The conversion of N-hydroxyamphetamine to phenylacetone (B166967) oxime is an example of N-oxidation catalyzed by rat liver microsomes. nih.gov While this reaction was found to be NADPH and oxygen-dependent, it did not appear to be mediated by cytochrome P-450. nih.gov For arylamines, N-hydroxylation is a key step that can lead to the formation of reactive metabolites. scispace.com

O-Demethylation: For compounds containing methoxy (B1213986) groups, O-demethylation is a frequent metabolic route. In the case of methoxyacetylfentanyl, an O-demethylated metabolite was identified as a urinary marker. researchgate.net

Other oxidative reactions include N-dealkylation, which was observed for methoxyacetylfentanyl, leading to the formation of nor-methoxyacetylfentanyl. researchgate.net

Reductive Biotransformations

While oxidative metabolism is predominant for many xenobiotics, reductive biotransformations also play a role, particularly for compounds with specific functional groups. Hydroxamic acids, such as this compound, are potential substrates for the mitochondrial amidoxime (B1450833) reducing component (mARC) system. researchgate.net This enzyme system, in conjunction with cytochrome b5 and NADH cytochrome b5 reductase, catalyzes the reduction of N-oxygenated structures. researchgate.net The N-reductive metabolism of hydroxamic acid-containing drug candidates is an important consideration in evaluating their metabolic stability. researchgate.net

Amide Hydrolysis Mechanisms

The hydrolysis of amides, such as this compound, to yield a carboxylic acid and an amine can be catalyzed by either acid or base. libretexts.org The conditions for amide hydrolysis are generally more rigorous than those needed for the hydrolysis of other acid derivatives like esters. libretexts.org

Under acidic conditions, the process is initiated by the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com It is important to note that the nitrogen atom in amides is not significantly basic due to the resonance of its lone pair with the carbonyl group. youtube.com Following protonation, a water molecule performs a nucleophilic attack on the carbonyl carbon. youtube.com A series of proton transfers then occurs, leading to the formation of a better leaving group, the ammonium (B1175870) ion, which is subsequently eliminated. youtube.com The final deprotonation of the newly formed carbonyl group yields the carboxylic acid and an ammonium or amine salt. youtube.com This acid-catalyzed hydrolysis is generally considered irreversible because the resulting amine is protonated under the acidic conditions, which neutralizes its nucleophilicity and prevents the reverse reaction. youtube.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon in a nucleophilic addition step. This is followed by the elimination of the amide ion (⁻NH₂), which is a poor leaving group. The process is driven forward by the subsequent deprotonation of the initially formed carboxylic acid by the strongly basic amide ion. libretexts.org

In biological systems, the hydrolysis of amides is often facilitated by enzymes. iloencyclopaedia.org For instance, some simple amides are likely hydrolyzed by non-specific amidases in the liver. iloencyclopaedia.org A study on the hydrolysis of various aromatic amides in in vitro systems from different species, including humans, revealed that carboxylesterases (CES) are involved. researchgate.net Specifically, human CES1c and CES2 were shown to hydrolyze certain amides. researchgate.net

Conjugation Reactions (e.g., Glucuronidation) in In Vitro Systems

Conjugation reactions represent a crucial Phase II metabolic pathway for many xenobiotics, including this compound. iloencyclopaedia.orgjst.go.jp These reactions increase the water solubility of the compounds, facilitating their excretion. Glucuronidation is a prominent conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. jst.go.jpnih.gov

In vitro studies using liver microsomes are commonly employed to investigate the glucuronidation of various compounds. nih.govcapes.gov.br These studies have shown that the N-hydroxy metabolites of arylamines and arylacetamides can undergo O-glucuronidation. capes.gov.br For instance, research on carcinogenic arylamine metabolites using rat liver microsomes demonstrated that the N-hydroxy-N-acetyl derivative of 2-aminonaphthalene was glucuronidated at a significantly higher rate than the corresponding derivatives of 2-aminofluorene (B1664046) and 4-aminobiphenyl. capes.gov.br This suggests that the rate of glucuronidation can vary substantially depending on the specific chemical structure. capes.gov.br

The process of glucuronidation involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to an electron-rich heteroatom, such as oxygen or nitrogen, on the substrate molecule. jst.go.jp This reaction is catalyzed by various isoforms of UGTs. jst.go.jp Studies have indicated that UGT1A-mediated glucuronidation is a significant detoxification pathway for certain carcinogenic heterocyclic amines and their N-hydroxy metabolites. nih.gov

In vitro systems, such as pooled human S9 fractions (phS9), which contain a mixture of cytosolic and microsomal enzymes, are also used to study metabolic pathways, including glucuronidation. researchgate.net Research on synthetic opioids has shown that while in vitro and in vivo metabolite formation is generally comparable, fewer metabolites, particularly Phase II conjugates like glucuronides, are often observed in phS9 incubations. researchgate.net

The table below summarizes findings from in vitro studies on the glucuronidation of N-hydroxy-arylacetamides and related compounds.

Compound ClassIn Vitro SystemKey FindingsReference
N-hydroxy-arylacetamidesRat Liver MicrosomesThe ease of O-glucuronidation of hydroxamic acid derivatives varies significantly between different arylamines and arylacetamides. capes.gov.br
Heterocyclic AminesHuman and Rat Liver MicrosomesGlucuronidation of N-hydroxy heterocyclic amines is a significant metabolic pathway. nih.gov
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)Rat LiverUGT1A-mediated glucuronidation of N-hydroxy-PhIP is a crucial detoxification pathway. nih.gov

Surface Adsorption Mechanisms and Interfacial Chemistry

Investigation of Adsorption Behavior on Metal Surfaces

The adsorption of organic molecules like this compound onto metal surfaces is a key aspect of their application in corrosion inhibition. researchgate.netjmaterenvironsci.com The process involves the interaction of the inhibitor with the metal surface, which can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption). researchgate.net Physisorption involves weaker electrostatic forces, while chemisorption involves the formation of a coordinate-type bond through charge sharing or transfer between the inhibitor molecules and the metal surface. researchgate.net

The presence of heteroatoms such as nitrogen and oxygen, along with π-electrons in aromatic rings, in the structure of this compound and related compounds facilitates their adsorption onto metal surfaces. researchgate.netjmaterenvironsci.comresearchgate.net These functional groups can act as active centers for the adsorption process. jmaterenvironsci.com

Electrochemical techniques are commonly used to study the adsorption behavior of these inhibitors. The adsorption of an inhibitor on a metal surface is often found to follow a specific adsorption isotherm, such as the Langmuir isotherm, which describes the relationship between the concentration of the inhibitor and the extent of surface coverage. researchgate.netjmaterenvironsci.com

The table below presents data on the adsorption characteristics of a related compound, N-((8-hydroxyquinolin-5-yl) methyl)-N-phenylacetamide (HQMP), on a steel surface in an acidic medium, as determined by electrochemical measurements.

Inhibitor Concentration (M)Inhibition Efficiency (%)
10⁻³93
10⁻⁴93
10⁻⁵89
10⁻⁶83
Data derived from studies on a structurally related compound to illustrate adsorption principles. jmaterenvironsci.com

Role in Passivation Layer Formation and Surface Protection

The adsorption of this compound and similar organic compounds onto a metal surface leads to the formation of a protective film. researchgate.net This film acts as a barrier, isolating the metal from the corrosive environment and thereby inhibiting the corrosion process. researchgate.net This protective layer is often referred to as a passivation layer.

The formation of this passivation layer effectively blocks the active sites on the metal surface where corrosion reactions would otherwise occur. jmaterenvironsci.com The stability and effectiveness of this protective film are influenced by the strength of the adsorption bond between the inhibitor and the metal. researchgate.net Chemisorption, involving stronger chemical bonds, generally leads to a more stable and effective protective layer. researchgate.net

Studies on related acetanilide (B955) derivatives have shown their effectiveness as corrosion inhibitors for metals like iron and zinc by forming such protective films. researchgate.net The presence of both electron-donating (e.g., amino groups) and electron-accepting (e.g., carbonyl groups) functionalities, along with aromatic rings, contributes to their ability to form these protective surface layers. researchgate.net

The table below summarizes the key aspects of the role of this compound and related compounds in surface protection.

MechanismDescriptionKey Structural Features
Passivation Layer Formation Formation of a protective film on the metal surface that acts as a barrier to the corrosive environment.Adsorbed inhibitor molecules.
Surface Protection Inhibition of corrosion by blocking active sites on the metal surface.Heteroatoms (N, O), π-electrons from aromatic rings.
This table is a conceptual summary based on the functions of related compounds. researchgate.net

Chemical Applications of N Hydroxy N Phenylacetamide and Its Derivatives

Role as a Synthetic Reagent and Building Block in Organic Synthesis

The distinct chemical properties of N-Hydroxy-N-phenylacetamide and its derivatives make them valuable intermediates and building blocks in organic synthesis. The presence of the N-hydroxy group enhances the reactivity of these compounds, enabling a variety of chemical transformations necessary for creating novel molecules. chemimpex.com

These compounds serve as key starting materials or intermediates in the synthesis of more complex molecules, including pharmaceuticals. For instance, N-Acetyl-N-hydroxy-2-phenylacetamide is recognized as a significant intermediate in the creation of bioactive molecules, particularly in the development of analgesics and anti-inflammatory drugs. chemimpex.com Similarly, derivatives like N-benzyl-2-hydroxy-2-phenylacetamide are considered valuable building blocks for preparing various drugs due to the unique combination of functional groups that can participate in a range of chemical reactions.

A specific application of this compound is in the synthesis of N-protected indoles. It can be used as a starting material in annulation reactions with alkynes to produce these important heterocyclic structures. orgsyn.org Furthermore, other derivatives, such as N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide, provide a chemically differentiated building block for preparing drug candidates that contain sterically hindered amine motifs, which are traditionally challenging to access. sigmaaldrich.com

The utility of these compounds as synthetic building blocks is summarized in the table below.

Compound NameApplication in SynthesisReference
This compoundStarting material for N-protected indole (B1671886) synthesis orgsyn.org
N-Acetyl-N-hydroxy-2-phenylacetamideIntermediate for analgesics and anti-inflammatory drugs chemimpex.com
N-benzyl-2-hydroxy-2-phenylacetamideBuilding block for various drugs
N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamideBuilding block for drug candidates with hindered amine motifs sigmaaldrich.com

Applications in Materials Science

In the realm of materials science, derivatives of this compound have shown significant promise, particularly in the areas of corrosion inhibition and nonlinear optics.

Derivatives of N-phenylacetamide have been identified as effective corrosion inhibitors for various metals and alloys, including steel and copper, particularly in acidic environments. researchgate.netresearchgate.netjmaterenvironsci.com The primary mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective film. researchgate.netnih.gov This film acts as a barrier, isolating the metal from the corrosive medium. nih.gov

The effectiveness of these compounds is largely attributed to their molecular structure. The presence of heteroatoms such as nitrogen and oxygen, along with aromatic rings and π-electrons, facilitates strong adsorption onto the metal surface. researchgate.netresearchgate.netjmaterenvironsci.com These structural features act as adsorption centers. The process can involve donor-acceptor interactions between the π-electrons of the inhibitor's aromatic rings and the vacant d-orbitals of the metal atoms. jmaterenvironsci.com

The adsorption can be classified as physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of coordinate bonds between the inhibitor and the metal. koyauniversity.org The adsorption process for these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netjmaterenvironsci.com

A study on N-((8-hydroxyquinolin-5-yl) methyl)-N-phenylacetamide, a derivative, demonstrated its efficacy in protecting XC38 steel in a 1 M HCl solution. The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 93% at a concentration of 10⁻³ M. researchgate.netjmaterenvironsci.com Computational studies using Density Functional Theory (DFT) and molecular dynamics simulations have further elucidated these interactions, correlating quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) with the inhibition performance. researchgate.netresearchgate.netjmaterenvironsci.com

Research Findings on a Phenylacetamide Derivative as a Corrosion Inhibitor:

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (%) Optimal Concentration Adsorption Isotherm

Certain derivatives related to N-phenylacetamide have been investigated for their nonlinear optical (NLO) properties. Organic molecules with significant NLO responses are crucial for applications in optoelectronics, such as optical switching and 3D microfabrication. mdpi.comnih.gov Third-order NLO properties, which include the intensity-dependent refractive index and nonlinear absorption, are of particular interest. mdpi.com

The NLO response in organic compounds often arises from a large, conjugated π-electron system and the presence of electron-donating and electron-accepting groups within the molecule. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), are used to predict and understand the NLO properties of new molecules. researchgate.netdntb.gov.ua These studies calculate parameters such as linear polarizability (α) and first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. dntb.gov.ua

For example, a study on N-(4-Acetyl-(Nitro)Phenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl)-N-Phenyl Acetamide (B32628) investigated its theoretical NLO activity. metall-mater-eng.com Another computational study on coumarin-based N-phenylacetamide derivatives also suggested that these compounds are good candidates for materials with nonlinear optical properties. researchgate.net Research into novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide showed significant hyperpolarizabilities, indicating potential for use in fabricating materials for optoelectronic applications. dntb.gov.ua One of the studied compounds, 7c, exhibited a first hyperpolarizability of 6.317 x 10⁻³⁰ esu and a second hyperpolarizability of 4.314 x 10⁻³⁵ esu, highlighting its NLO potential. dntb.gov.ua

Experimental techniques like the Z-scan method are used to measure NLO parameters. mdpi.com For a novel Schiff base, (E) -4-Chloro -2-((Phenylimino)Methyl)Phenol, Z-scan analysis determined its third-order NLO parameters, including a nonlinear refractive index (n₂) of 3.84x10⁻⁸ cm²/W and a third-order susceptibility (χ³) of 4.07x10⁻⁶ esu. metall-mater-eng.com

NLO Properties of a Related Compound:

Compound Nonlinear Refractive Index (n₂) Nonlinear Absorption Coefficient (β) Third-Order Susceptibility (χ³)

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm molecular structure and identify impurities. Compare spectral data with NIST reference standards .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity. Calibrate using USP-grade reference materials .
  • Mass Spectrometry (MS): LC-MS or GC-MS can detect trace degradation products or metabolites, with fragmentation patterns cross-referenced against databases like METLIN .

What synthetic strategies are effective for producing this compound, and how can reaction yields be optimized?

Basic Research Question

  • Route Selection: A common pathway involves hydroxylation of N-phenylacetamide using hydroxylamine derivatives under acidic conditions. Monitor pH to avoid over-oxidation .
  • Optimization: Use catalytic amounts of transition metals (e.g., Cu(I)) to enhance reaction efficiency. Control temperature (60–80°C) to minimize side reactions like dimerization .
  • Purification: Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Confirm purity via melting point analysis and HPLC .

How can contradictions in reported metabolic pathways of this compound be resolved?

Advanced Research Question
Discrepancies in metabolic studies (e.g., age-dependent half-life variations in acetanilide metabolism) require:

  • Comparative Assays: Perform in vitro hepatic microsomal studies using samples from diverse age groups to isolate cytochrome P450 isoforms responsible for hydroxylation .
  • Population Pharmacokinetics: Conduct cross-sectional studies to model metabolic clearance rates, adjusting for covariates like hepatic function and genetic polymorphisms .
  • Isotope-Labeling: Use 14^{14}C-labeled this compound to track metabolite distribution in animal models, validating findings via autoradiography and MS .

What experimental designs are suitable for assessing this compound’s stability under physiological conditions?

Advanced Research Question

  • pH-Dependent Stability: Incubate the compound in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. Monitor degradation via UV spectroscopy and identify breakdown products using LC-MS .
  • Thermal Stability: Conduct accelerated stability studies (40°C, 75% relative humidity) over 30 days. Analyze samples weekly with differential scanning calorimetry (DSC) to detect polymorphic changes .
  • Oxidative Stress Testing: Expose to hydrogen peroxide or radical initiators (e.g., AIBN) to evaluate susceptibility to oxidation. Quantify reactive intermediates via electron paramagnetic resonance (EPR) .

How should pharmacokinetic studies account for age-related variability in this compound metabolism?

Advanced Research Question

  • Cohort Stratification: Include age-matched controls in rodent or human trials, focusing on hepatic enzyme activity (e.g., CYP2E1, CYP3A4) measured via fluorometric assays .
  • Population Modeling: Use nonlinear mixed-effects modeling (NONMEM) to correlate age with metabolic clearance rates. Validate models with bootstrap analysis .
  • In Silico Predictions: Apply physiologically based pharmacokinetic (PBPK) software to simulate age-dependent absorption and distribution, integrating in vitro permeability data (e.g., Caco-2 assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.